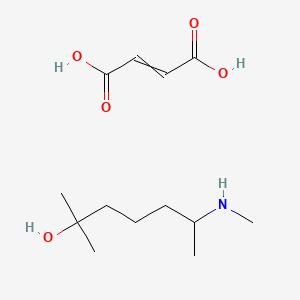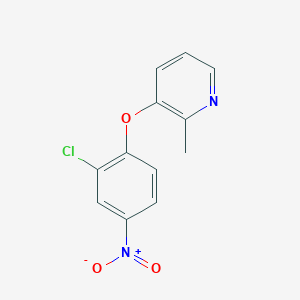![molecular formula C15H17IO5 B13867274 Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of an iodophenyl group attached to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate iodophenyl derivative. The reaction is carried out under basic conditions using a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the iodophenyl derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the alkylation of diethyl malonate.
Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis.
Substituted Monocarboxylic Acids: Resulting from decarboxylation.
Applications De Recherche Scientifique
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which then participate in various nucleophilic substitution reactions. The iodophenyl group can also undergo electrophilic aromatic substitution, making the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is unique due to the presence of both an iodophenyl group and a malonate ester moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C15H17IO5 |
|---|---|
Poids moléculaire |
404.20 g/mol |
Nom IUPAC |
diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate |
InChI |
InChI=1S/C15H17IO5/c1-3-20-14(18)12(15(19)21-4-2)9-13(17)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
VGFZTNHWYHBLGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)I)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)






![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)
